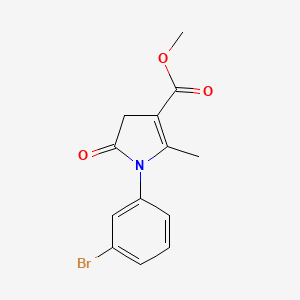
methyl 1-(3-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar pyrrole derivatives typically involves cyclization reactions and interactions with other compounds to produce derivatives with varying functionalities. For instance, polysubstituted methyl pyrrolidine carboxylate derivatives can be synthesized through the cyclization reaction of methyl pyrrolidine carboxylates and bromo-substituted compounds, yielding products in significant yields (Yahya Nural et al., 2018). These methodologies provide insights into the possible synthetic routes that could be adapted for methyl 1-(3-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds, such as biphenyl derivatives, has been elucidated through crystallographic studies, revealing specific conformations and intermolecular interactions (D. Margraf et al., 2009). These studies highlight the importance of molecular geometry in determining the compound's physical and chemical properties and can be extrapolated to understand the structural characteristics of the target compound.
Chemical Reactions and Properties
Pyrrole derivatives engage in various chemical reactions, leading to the formation of structurally diverse and biologically active compounds. For example, interactions with arylamino-inden-1-ones lead to spiroheterocyclization, producing derivatives with interesting yields and potential biological activity (P. Silaichev et al., 2012). These reactions are crucial for modifying the core structure and enhancing the compound's utility in different applications.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are essential for its characterization and application. While specific data on this compound is not directly available, studies on related compounds provide valuable insights. For instance, crystallographic analysis of pyrrole derivatives reveals details about their conformation, intermolecular interactions, and packing in the solid state, which are critical for understanding their stability and reactivity (S. Nirmala et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, dictate a compound's suitability for specific applications. Pyrrole derivatives exhibit a wide range of chemical behaviors depending on their substitution pattern and the presence of functional groups. These properties can be inferred from studies on similar compounds, highlighting the potential for chemical modifications and the synthesis of targeted derivatives (P. Silaichev et al., 2012).
Eigenschaften
IUPAC Name |
methyl 1-(3-bromophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-8-11(13(17)18-2)7-12(16)15(8)10-5-3-4-9(14)6-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBTXAZQKZKHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1C2=CC(=CC=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5677623.png)

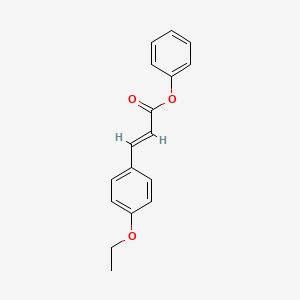
![2-ethyl-5-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)pyrimidine](/img/structure/B5677638.png)
![5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5677644.png)
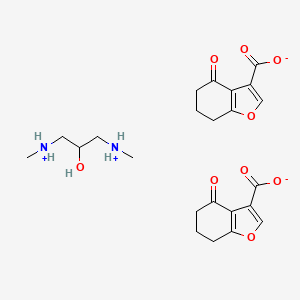
![3-chloro-4-fluoro-N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5677656.png)

![2-(1H-imidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5677680.png)
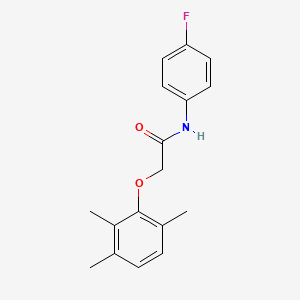
![3,5-dichloro-4-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B5677685.png)
![N,2-dimethyl-N-[3-(1H-pyrazol-1-yl)propyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5677698.png)
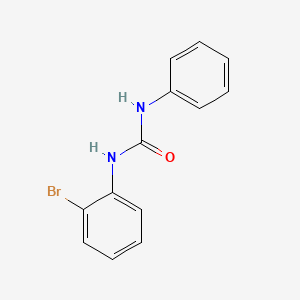
![5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5677705.png)